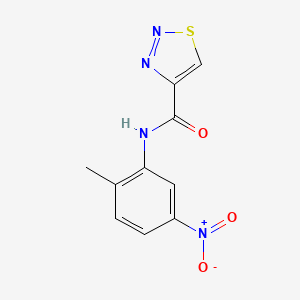![molecular formula C19H19ClN6O3S2 B11371170 5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11371170.png)
5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloroaniline with 4-methylpyrimidine-2-sulfonamide under specific reaction conditions. The resulting intermediate is then subjected to further reactions, including sulfonation and carboxylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and high-throughput parallel synthesis can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to a modulation of biological processes. For example, it may inhibit the expression of inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-4-methylpyrimidin-2-amine: A related pyrimidine derivative with similar structural features.
5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl-2-methoxybenzamide: Another compound with comparable pharmacological activities.
Uniqueness
5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C19H19ClN6O3S2 |
|---|---|
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H19ClN6O3S2/c1-11(2)30-19-22-10-15(20)16(25-19)17(27)24-13-4-6-14(7-5-13)31(28,29)26-18-21-9-8-12(3)23-18/h4-11H,1-3H3,(H,24,27)(H,21,23,26) |
Clé InChI |
IMSDVHOMVCQNRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11371089.png)
![2-(4-tert-butylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11371090.png)

![2-(4-tert-butylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11371106.png)

![1,3-dimethyl-6-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11371119.png)

![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B11371128.png)
![3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B11371147.png)
![Butyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11371156.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11371162.png)
![4-ethoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371166.png)
![2-methoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11371171.png)
![N-(2-bromophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11371181.png)
